N-Formyl-DL-ethionine

Description

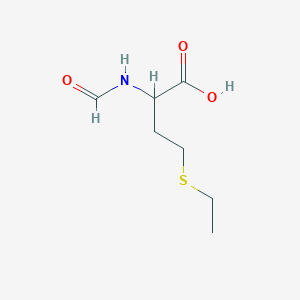

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCKCMBMDYFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559582 | |

| Record name | S-Ethyl-N-formylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126872-00-2 | |

| Record name | S-Ethyl-N-formylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Formyl-DL-ethionine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Formyl-DL-ethionine is a chemically modified, non-proteinogenic amino acid. As the N-formylated version of DL-ethionine, the ethyl analog of methionine, it holds significant interest for researchers in immunology, cell signaling, and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and potential biological significance, with a focus on its relationship to the well-characterized N-formylmethionine signaling pathway.

Chemical Structure and Properties

This compound is a derivative of the amino acid ethionine, featuring a formyl group (–CHO) attached to the alpha-amino group. This modification is analogous to the N-formylation of methionine, which plays a crucial role in bacterial protein synthesis and innate immunity.

Chemical Structure:

The structure of this compound can be represented by the following SMILES string: O=CN--INVALID-LINK--C(O)=O (for the L-isomer) and O=CN--INVALID-LINK--C(O)=O (for the D-isomer). The DL-form is a racemic mixture of these two enantiomers.

A 2D representation of the chemical structure is as follows:

N-Formyl-DL-ethionine: A Technical Guide on Putative Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-Formyl-DL-ethionine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on the well-characterized effects of its constituent parts: the N-formyl group and the methionine antagonist, ethionine. The experimental protocols and quantitative data presented are predictive and intended to serve as a framework for future research.

Introduction

This compound is a derivative of ethionine, an ethyl analog of the essential amino acid methionine. The presence of an N-formyl group suggests potential interactions with biological systems that recognize N-formylated peptides, while the ethionine core implies antagonistic effects on methionine metabolism. This dual nature positions this compound as a compound of interest for investigating novel biological activities, potentially in areas of immunology, oncology, and metabolic regulation.

Putative Biological Activities and Quantitative Data

The biological effects of this compound are hypothesized to stem from two primary mechanisms: its potential role as a ligand for N-formyl peptide receptors (FPRs) and its interference with methionine-dependent metabolic pathways.

Interaction with N-Formyl Peptide Receptors (FPRs)

N-formylated peptides, such as N-formyl-methionine, are potent chemoattractants for immune cells, initiating inflammatory responses through activation of G protein-coupled N-formyl peptide receptors (FPRs)[1][2]. It is plausible that this compound could act as either an agonist or antagonist at these receptors.

Table 1: Hypothetical Quantitative Data for FPR Activation by this compound

| Parameter | Cell Line | Predicted Value | Putative Effect |

| EC50 (Calcium Mobilization) | Human Neutrophils | 1 - 100 µM | Agonist activity at FPRs |

| IC50 (fMLP-induced Calcium Mobilization) | Human Neutrophils | 10 - 500 µM | Antagonist activity at FPRs |

| Receptor Binding Affinity (Kd) | FPR1-expressing cells | 50 - 1000 nM | Direct interaction with FPR1 |

Antagonism of Methionine Metabolism

Ethionine is a well-known antagonist of methionine. It can be converted to S-adenosylethionine, which inhibits transmethylation reactions crucial for DNA, RNA, and protein function[3][4]. Ethionine is also known to inhibit protein synthesis and deplete cellular ATP levels[5][6].

Table 2: Hypothetical Quantitative Data for Metabolic Antagonism by this compound

| Parameter | Cell Line | Predicted Value | Putative Effect |

| IC50 (Protein Synthesis Inhibition) | Hepatocytes | 5 - 50 mM | Interference with translation |

| ATP Depletion (at 24h) | Hepatocytes | 20 - 40% reduction | Disruption of cellular energetics |

| Inhibition of DNA Methyltransferase (DNMT1) | In vitro assay | 100 - 1000 µM | Disruption of epigenetic regulation |

Proposed Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following experimental protocols are proposed.

N-Formyl Peptide Receptor (FPR) Activation Assay

Objective: To determine if this compound can induce or inhibit FPR-mediated signaling.

Methodology:

-

Cell Culture: Human neutrophils or a myeloid cell line (e.g., U937) differentiated to express FPRs are used[7].

-

Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

A baseline fluorescence is established using a fluorometric imaging plate reader or flow cytometer.

-

This compound is added at varying concentrations to determine its agonist activity by measuring the increase in intracellular calcium.

-

To assess antagonist activity, cells are pre-incubated with this compound before stimulation with a known FPR agonist like N-Formyl-methionyl-leucyl-phenylalanine (fMLP)[7].

-

-

Data Analysis: Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Ethionine Toxicity Assay

Objective: To assess the cytotoxic and metabolic effects of this compound.

Methodology:

-

Cell Culture: Primary rat hepatocytes or a human hepatoma cell line (e.g., HepG2) are cultured in appropriate media[5].

-

Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 1, 4, 24 hours).

-

Endpoint Measurements:

-

Cytotoxicity: Assessed by measuring lactate dehydrogenase (LDH) leakage into the culture medium.

-

ATP Levels: Cellular ATP is quantified using a luciferase-based assay kit.

-

Glutathione (GSH) Levels: Intracellular GSH is measured using a commercially available colorimetric or fluorometric assay kit.

-

Protein Synthesis: Determined by measuring the incorporation of a radiolabeled amino acid (e.g., 3H-leucine) into newly synthesized proteins[5].

-

-

Data Analysis: Results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated where applicable.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways potentially modulated by this compound.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

Caption: Putative N-Formyl Peptide Receptor (FPR) Signaling Cascade.

Methionine Metabolism and Ethionine Antagonism

Caption: Antagonism of Methionine Metabolism by Ethionine.

Conclusion and Future Directions

This compound presents a unique chemical scaffold with the potential for dual biological activities. The hypotheses and experimental frameworks presented in this guide offer a starting point for the systematic investigation of this compound. Future research should focus on empirically determining its affinity for FPRs and its potency as a methionine antagonist. Such studies will elucidate its mechanism of action and pave the way for exploring its therapeutic potential in inflammatory diseases, cancer, and other conditions where modulating immune responses and metabolic pathways is beneficial.

References

- 1. researchgate.net [researchgate.net]

- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 3. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Combination of Methioninase and Ethionine Exploits Methionine Addiction to Selectively Eradicate Osteosarcoma Cells and Not Normal Cells and Synergistically Down-regulates the Expression of C-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Disruptive Potential of N-Formyl-DL-ethionine in Prokaryotic Protein Synthesis Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein synthesis is a fundamental cellular process and a key target for antimicrobial agents. In prokaryotes, the initiation of this intricate process is uniquely dependent on N-formylmethionine (fMet). This technical guide delves into the established mechanisms of prokaryotic protein synthesis initiation and explores the prospective role of N-Formyl-DL-ethionine as a competitive inhibitor. While direct experimental data on this compound is limited, this paper synthesizes information on the known antagonistic properties of ethionine, a methionine analogue, to build a strong inferential case for its N-formylated derivative's disruptive capabilities. We will dissect the potential interactions of this compound with the key enzymatic players in the initiation pathway, propose hypothetical inhibitory data, and provide detailed experimental protocols for the investigation of its effects. This guide aims to provide a robust framework for researchers and drug development professionals interested in exploring novel avenues for antibiotic discovery by targeting the crucial first step of bacterial protein synthesis.

The Canonical Pathway of Prokaryotic Protein Synthesis Initiation

The initiation of protein synthesis in prokaryotes is a meticulously orchestrated process that ensures the correct reading frame is established on the messenger RNA (mRNA). This process can be broken down into several key steps, each involving specific molecular components.

-

Formation of the 30S Pre-initiation Complex: The process begins with the binding of initiation factors IF1 and IF3 to the small 30S ribosomal subunit. IF3 prevents the premature association of the 50S large subunit, while IF1 binds to the A site, preventing the premature binding of tRNA.

-

mRNA Binding: The 30S subunit, aided by IF3, then binds to the mRNA. This binding is guided by the Shine-Dalgarno sequence on the mRNA, which is complementary to a sequence on the 16S rRNA component of the 30S subunit. This interaction positions the start codon (typically AUG) in the P site of the ribosome.

-

Formation of the Initiator tRNA: A specialized initiator tRNA, tRNAfMet, is first charged with methionine by methionyl-tRNA synthetase (MetRS). Subsequently, the enzyme methionyl-tRNA formyltransferase (MTF) catalyzes the addition of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionine, forming N-formylmethionyl-tRNAfMet (fMet-tRNAfMet). This formylation is a critical step, as it allows the initiator tRNA to be recognized by initiation factor IF2 and prevents its participation in the elongation phase of protein synthesis.

-

Formation of the 30S Initiation Complex: The fMet-tRNAfMet, in a complex with GTP-bound IF2, is recruited to the P site of the 30S subunit where it base-pairs with the start codon.

-

Formation of the 70S Initiation Complex: The binding of fMet-tRNAfMet triggers a conformational change in the 30S subunit, leading to the release of IF3. This allows the 50S ribosomal subunit to join the complex. The association of the two subunits stimulates the GTPase activity of IF2. GTP hydrolysis leads to the release of IF1, IF2, and GDP, resulting in the formation of a functional 70S initiation complex, ready to proceed to the elongation phase.

Caption: Prokaryotic protein synthesis initiation pathway.

This compound: A Putative Inhibitor of Initiation

Ethionine is a structural analog of methionine, differing by the substitution of a methyl group with an ethyl group on the sulfur atom. It is a known antagonist of methionine and has been shown to be incorporated into proteins, leading to dysfunctional cellular processes. This compound, the N-formylated derivative of ethionine, is hypothesized to act as a competitive inhibitor of N-formylmethionine in the initiation of prokaryotic protein synthesis. Its disruptive potential lies in its ability to be mistakenly recognized by the enzymes of the initiation pathway, leading to the formation of non-functional initiation complexes and subsequent inhibition of protein synthesis.

The proposed mechanism of action of this compound can be dissected by examining its potential interaction at each critical step of the initiation pathway:

-

Aminoacylation of tRNAfMet: The first enzymatic checkpoint is the charging of the initiator tRNA, tRNAfMet, by methionyl-tRNA synthetase (MetRS). While MetRS possesses proofreading capabilities, its specificity is not absolute. Studies have shown that MetRS can recognize and activate methionine analogs. It is therefore plausible that ethionine can be charged onto tRNAfMet, forming ethionyl-tRNAfMet (Eth-tRNAfMet). The efficiency of this reaction would be a critical determinant of the inhibitory potential of ethionine.

-

Formylation of Ethionyl-tRNAfMet: The subsequent step involves methionyl-tRNA formyltransferase (MTF). The substrate specificity of MTF is primarily directed towards the initiator tRNAfMet molecule rather than the attached amino acid. Therefore, it is highly probable that MTF would catalyze the formylation of Eth-tRNAfMet, yielding N-formylethionyl-tRNAfMet (fEth-tRNAfMet).

-

Interaction with Initiation Factor IF2 and Ribosome Binding: The resulting fEth-tRNAfMet would then compete with the natural fMet-tRNAfMet for binding to the initiation factor IF2. IF2 recognizes the formyl group and specific features of the initiator tRNA. Assuming fEth-tRNAfMet is successfully bound by IF2, it would be delivered to the P site of the 30S ribosomal subunit. The subtle structural difference in the ethionine side chain might affect the stability of the codon-anticodon interaction and the subsequent steps.

-

Formation of a Defective 70S Initiation Complex and Beyond: The incorporation of fEth-tRNAfMet into the 30S initiation complex could lead to the formation of a defective 70S initiation complex. The ethyl group of ethionine might sterically hinder the peptidyl transferase reaction, slowing down or preventing the formation of the first peptide bond. Furthermore, even if a peptide bond is formed, the resulting N-terminal ethionine may not be efficiently removed by peptide deformylase and methionine aminopeptidase, leading to the accumulation of aberrant, potentially non-functional or rapidly degraded proteins.

Caption: Proposed inhibitory mechanism of this compound.

Quantitative Data Summary (Hypothetical)

To illustrate the potential inhibitory effects of this compound, the following table presents hypothetical quantitative data that could be obtained from in vitro experiments. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | N-formylmethionine (Control) | This compound | Unit |

| MetRS Kinetics | |||

| Km for amino acid | 10 | 50 | µM |

| kcat for aminoacylation | 5 | 1 | s⁻¹ |

| MTF Kinetics | |||

| Km for aminoacyl-tRNAfMet | 1 | 2 | µM |

| kcat for formylation | 10 | 8 | s⁻¹ |

| In Vitro Translation | |||

| IC50 for protein synthesis | >1000 | 25 | µM |

| Ribosome Binding | |||

| Kd for 30S P site binding | 0.5 | 1.5 | µM |

Detailed Experimental Protocols

To investigate the role of this compound in protein synthesis initiation, a series of in vitro experiments can be performed. The following are detailed protocols for key assays.

Aminoacylation of tRNAfMet with Ethionine by MetRS

Objective: To determine if ethionine can be charged onto tRNAfMet by MetRS and to determine the kinetic parameters of this reaction.

Materials:

-

Purified E. coli MetRS

-

In vitro transcribed E. coli tRNAfMet

-

[³H]-Ethionine and [³H]-Methionine

-

ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Prepare reaction mixtures containing Tris-HCl buffer, ATP, MgCl₂, KCl, and varying concentrations of either [³H]-methionine or [³H]-ethionine.

-

Initiate the reaction by adding a fixed concentration of MetRS and tRNAfMet.

-

Incubate the reactions at 37°C for various time points.

-

Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.

-

Wash the filters with cold TCA and ethanol to remove unincorporated amino acids.

-

Measure the radioactivity on the filters using a scintillation counter to quantify the amount of charged tRNA.

-

Determine the initial rates of aminoacylation at different substrate concentrations and calculate Km and kcat values using Michaelis-Menten kinetics.

Formylation of Ethionyl-tRNAfMet by MTF

Objective: To assess whether Eth-tRNAfMet can be formylated by MTF.

Materials:

-

Purified E. coli MTF

-

Eth-tRNAfMet (prepared as in 4.1)

-

[¹⁴C]-N¹⁰-formyltetrahydrofolate

-

Tris-HCl buffer (pH 7.5), MgCl₂, KCl

-

DEAE-cellulose filters

Protocol:

-

Prepare reaction mixtures containing Tris-HCl buffer, MgCl₂, KCl, and Eth-tRNAfMet.

-

Initiate the reaction by adding MTF and [¹⁴C]-N¹⁰-formyltetrahydrofolate.

-

Incubate at 37°C for a set time.

-

Spot aliquots onto DEAE-cellulose filters.

-

Wash the filters to remove unincorporated [¹⁴C]-N¹⁰-formyltetrahydrofolate.

-

Measure the radioactivity on the filters to quantify the formation of fEth-tRNAfMet.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on overall protein synthesis.

Materials:

-

E. coli S30 cell-free extract

-

A specific mRNA template (e.g., encoding luciferase)

-

A mixture of all 20 amino acids (including [³⁵S]-methionine)

-

ATP, GTP, and an energy regenerating system

-

This compound at various concentrations

Protocol:

-

Set up in vitro translation reactions containing S30 extract, mRNA, amino acid mixture, and the energy source.

-

Add varying concentrations of this compound to the reactions.

-

Incubate at 37°C for 1 hour.

-

Measure the amount of newly synthesized protein, either by quantifying the incorporation of [³⁵S]-methionine into TCA-precipitable material or by measuring the activity of the reporter protein (e.g., luciferase).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Caption: Experimental workflow to study this compound.

Conclusion

While direct experimental evidence remains to be gathered, the available data on ethionine as a methionine antagonist strongly suggests that this compound has the potential to be a potent inhibitor of prokaryotic protein synthesis initiation. By competitively interfering with the canonical pathway at multiple enzymatic steps, from tRNA charging to the formation of the 70S initiation complex, this molecule represents a promising lead for the development of novel antimicrobial agents. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of this compound's mechanism of action and for the validation of its potential as a therapeutic agent. Further research in this area is warranted to fully elucidate the disruptive capabilities of this and other amino acid analogs on the vital process of bacterial protein synthesis.

N-Formyl-DL-ethionine as a Methionine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Formyl-DL-ethionine, a potential methionine antagonist. While direct experimental data on this compound is limited, this document synthesizes the known biological activities of its constituent components: ethionine, a well-established methionine antagonist, and the N-formyl group, a crucial element in protein synthesis initiation and degradation. This guide explores the hypothesized mechanism of action of this compound, its potential effects on cellular processes, and its prospective applications in research and drug development, particularly in oncology. Detailed experimental protocols and data on the effects of ethionine are presented to provide a foundational understanding for future investigations into this compound.

Introduction to Methionine Antagonism

Methionine is an essential amino acid vital for numerous cellular functions, including protein synthesis, methylation reactions, and the synthesis of polyamines and cysteine. Its central role in metabolism makes the methionine pathway an attractive target for therapeutic intervention, particularly in cancer, where many tumor types exhibit "methionine dependency" – an increased requirement for exogenous methionine for their growth and survival. Methionine antagonists are compounds that interfere with the normal metabolic functions of methionine, thereby offering a potential strategy to selectively target cancer cells.

Ethionine, the ethyl analog of methionine, is a classical methionine antagonist. It competes with methionine for enzymatic reactions, leading to the disruption of critical cellular processes. This compound is a derivative of ethionine with an N-terminal formyl group. This modification is significant as N-formylmethionine is the initiating amino acid in bacterial and mitochondrial protein synthesis and can act as a degradation signal.[1][2][3][4][5] This guide will explore the established effects of ethionine and the potential implications of the N-formyl moiety on its activity as a methionine antagonist.

Hypothesized Mechanism of Action of this compound

The mechanism of action of this compound is likely multifaceted, combining the antagonistic properties of ethionine with the unique biological roles of the N-formyl group.

Ethionine-Mediated Antagonism

-

Competition for Methionyl-tRNA Synthetase: Ethionine is a substrate for methionyl-tRNA synthetase, leading to the formation of ethionyl-tRNA. The incorporation of ethionine into nascent polypeptide chains in place of methionine can result in dysfunctional proteins, triggering cellular stress and inhibiting proliferation.

-

Formation of S-Adenosylethionine (SAE): Ethionine is converted by methionine adenosyltransferase (MAT) to S-adenosylethionine (SAE). SAE is a poor ethyl donor compared to the methyl-donating capacity of S-adenosylmethionine (SAM). The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, which are crucial for the methylation of DNA, RNA, proteins, and lipids. This disruption of methylation patterns can have profound effects on gene expression and cellular signaling.

-

ATP Depletion: The synthesis of SAE from ethionine and ATP consumes significant amounts of cellular ATP.[6][7][8][9] This depletion of the cellular energy currency can impair numerous ATP-dependent processes, contributing to cytotoxicity.

Potential Role of the N-Formyl Group

-

Protein Synthesis Initiation: In bacteria and mitochondria, protein synthesis is initiated with N-formylmethionine. It is plausible that this compound could be recognized by the translational machinery, potentially interfering with the initiation of protein synthesis.

-

N-degron Pathway: N-formylmethionine can act as a degradation signal (N-degron) targeting proteins for proteasomal degradation via the N-end rule pathway.[1][2][3][4][5] The N-formyl group on ethionine could potentially mark proteins for rapid degradation, further contributing to cellular stress.

Quantitative Data on Ethionine's Effects

The following tables summarize quantitative data on the biological effects of ethionine from various studies. This data provides a baseline for understanding the potential potency of this compound.

Table 1: Effects of Ethionine on ATP Levels

| Organism/Cell Type | Ethionine Concentration/Dose | Duration of Treatment | % Decrease in ATP (relative to control) | Reference |

| Rat Liver | 1 mg/g body weight | 3-4 hours | ~30% | [6] |

| Rat Liver | 100 mg/100 g body weight | ~5 hours | 64.6% | [9] |

| Rat Liver | 1.0 mg/g | ~3-4 hours | ~40% | [7] |

Table 2: Effects of Ethionine on Protein Synthesis

| Organism/Cell Type | Ethionine Concentration/Dose | Duration of Treatment | % Inhibition of Protein Synthesis (relative to control) | Reference |

| Rat Brain System (in vitro) | - | - | - | [10] |

| Rat Liver | - | - | - | [11] |

Note: Specific quantitative values for protein synthesis inhibition were not consistently reported in the search results in a comparable format. The references indicate inhibitory effects.

Table 3: IC50 Values of Various Compounds in Cancer Cell Lines (for comparative purposes)

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | HTB-26 (Breast Cancer) | 10-50 | [12] |

| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 | [12] |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [12] |

| Compound 4 | MCF-7 (Breast Cancer) | 0.63 | - |

| Compound 5 | MCF-7 (Breast Cancer) | 0.78 | - |

| Cisplatin | MG-63 (Osteosarcoma) | >20 | [13] |

| Cisplatin | MDA-MB-231 (Breast Cancer) | >20 | [13] |

Signaling Pathways Affected by Methionine Antagonism

Methionine restriction and the action of methionine antagonists like ethionine impact key signaling pathways that regulate cell growth, proliferation, and survival.

mTOR Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, including methionine.[14][15] Methionine deprivation leads to the suppression of mTORC1 signaling, resulting in the inhibition of protein synthesis and the induction of autophagy. This is a crucial mechanism by which methionine antagonists can exert their anti-proliferative effects.[16]

GCN2 Pathway

Amino acid starvation, which is mimicked by methionine antagonists, leads to an accumulation of uncharged tRNAs. This activates the General Control Nonderepressible 2 (GCN2) kinase.[17][18][19][20][21] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically increases the translation of specific mRNAs, such as that for the transcription factor ATF4. ATF4 upregulates genes involved in amino acid synthesis and stress response, including Sestrin2, which further suppresses mTORC1 activity.[21]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound as a methionine antagonist.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[22][23][24]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protein Synthesis Rate Measurement

This protocol measures the rate of new protein synthesis using radiolabeled amino acids.[25][26][27][28][29]

Materials:

-

Cell culture

-

Methionine-free medium

-

[³⁵S]-Methionine

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Pre-incubation: Culture cells to the desired confluency. Wash the cells with PBS and pre-incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

-

Treatment: Add this compound at the desired concentration to the methionine-free medium and incubate for a specific period.

-

Labeling: Add [³⁵S]-Methionine to the medium and incubate for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Precipitation: Precipitate the total protein from the cell lysate using cold TCA.

-

Quantification: Wash the protein pellet to remove unincorporated [³⁵S]-Methionine. Resuspend the pellet and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the total protein concentration in a parallel sample to normalize the radioactivity counts.

Determination of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by HPLC

This protocol allows for the quantification of SAM and the ethionine-derived metabolite SAE in cell extracts.[30][31][32][33][34]

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., ammonium formate buffer with a methanol gradient)

-

SAM and SAE standards

-

UV detector

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in cold PCA. Centrifuge to precipitate proteins.

-

Extraction: Collect the supernatant containing SAM and SAE.

-

HPLC Analysis: Inject the extract onto the HPLC system.

-

Separation: Separate SAM and SAE using a suitable gradient of the mobile phase.

-

Detection: Detect SAM and SAE by their UV absorbance, typically at 254 nm.

-

Quantification: Generate a standard curve using known concentrations of SAM and SAE to quantify their levels in the samples.

Conclusion and Future Directions

This compound represents a novel compound with the potential to act as a potent methionine antagonist. Based on the well-documented effects of ethionine and the known biological roles of the N-formyl group, it is hypothesized that this compound could exhibit enhanced or unique anti-proliferative and cytotoxic effects, particularly in methionine-dependent cancer cells. The N-formyl modification may influence its cellular uptake, incorporation into proteins, and its ability to induce protein degradation.

Future research should focus on the direct experimental evaluation of this compound. Key areas of investigation include:

-

In vitro studies: Determining the IC50 values of this compound in a panel of cancer cell lines, quantifying its effects on protein synthesis, ATP levels, and the formation of SAE.

-

Mechanism of action studies: Investigating the interaction of N-Formyl-DL-ethionyl-tRNA with the ribosome, its impact on protein degradation pathways, and its effects on mTOR and GCN2 signaling.

-

In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

The synthesis and biological characterization of this compound will be crucial steps in validating its potential as a therapeutic agent. This technical guide provides a solid foundation for initiating such investigations.

References

- 1. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]

- 4. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]

- 6. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 8. Decrease of the hepatic ATP content and gluconeogenesis in ethionine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 17. elifesciences.org [elifesciences.org]

- 18. The ribosomal P-stalk couples amino acid starvation to GCN2 activation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchhub.com [researchhub.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. azolifesciences.com [azolifesciences.com]

- 29. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mendelnet.cz [mendelnet.cz]

- 34. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Formyl-DL-ethionine: A Technical Guide on its Hypothesized Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of N-Formyl-DL-ethionine as a potential antibacterial agent. In the absence of direct experimental data on this specific compound, this document synthesizes current knowledge of bacterial protein synthesis, the function of N-formylmethionine, and the antimetabolite properties of ethionine to propose a detailed, multi-faceted inhibitory pathway. It is theorized that this compound primarily acts as a competitive inhibitor of translation initiation by targeting methionyl-tRNA synthetase and subsequently being incorporated into nascent polypeptide chains, leading to the synthesis of non-functional, toxic proteins and ultimately, bacterial cell death. This guide provides a framework for future research, including detailed experimental protocols to validate the proposed mechanism and quantitative data tables to contextualize potential efficacy.

Introduction

The initiation of protein synthesis in bacteria is a highly regulated process that begins with the unique amino acid, N-formylmethionine (fMet).[1][2] This N-terminally blocked amino acid is delivered to the ribosomal P-site by a specialized initiator tRNA (tRNAfMet), a step crucial for the efficient and accurate commencement of translation.[1][3] The enzymes methionyl-tRNA synthetase (MetRS) and methionyl-tRNA formyltransferase (FMT) are central to this pathway, ensuring the correct aminoacylation and formylation of the initiator tRNA.[4][5]

Ethionine, the S-ethyl analog of methionine, is a known antagonist of methionine metabolism and can be erroneously incorporated into proteins, leading to cellular dysfunction.[6] this compound, a synthetic derivative, combines the structural features of both the essential initiating amino acid and a known metabolic disruptor. While direct studies on its antibacterial properties are not currently available in published literature, its structure strongly suggests a potent mechanism of action centered on the disruption of bacterial protein synthesis.

This document outlines a hypothesized mechanism of action for this compound, providing a theoretical foundation and practical experimental designs for its investigation as a novel antibacterial agent.

Hypothesized Mechanism of Action

The proposed antibacterial action of this compound is a multi-step process that leverages the bacterium's own translational machinery to produce toxic proteins. The core of this mechanism involves the compound acting as a fraudulent substrate, leading to its incorporation into proteins in place of the natural initiator, N-formylmethionine.

Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)

The first critical step in the proposed mechanism is the recognition and binding of ethionine (derived from this compound or the compound itself if deformylated) by bacterial MetRS. As an analog of methionine, ethionine is expected to competitively inhibit the binding of methionine to the active site of MetRS. This competition would reduce the pool of correctly charged methionyl-tRNAfMet available for translation initiation.

Formation of N-Formyl-Ethionyl-tRNAfMet

It is hypothesized that MetRS can catalyze the aminoacylation of the initiator tRNA (tRNAfMet) with ethionine, forming ethionyl-tRNAfMet. Subsequently, methionyl-tRNA formyltransferase (FMT) may recognize this misacylated tRNA and catalyze the transfer of a formyl group to the amino group of ethionine, resulting in the formation of N-formyl-ethionyl-tRNAfMet. The substrate specificity of both MetRS and FMT is a critical determinant in this step. Studies have shown that bacterial MetRS can have some promiscuity, and the structural similarity between methionine and ethionine makes this a plausible event.[7][8][9]

Incorporation into Nascent Polypeptide Chains

The N-formyl-ethionyl-tRNAfMet, mimicking the natural N-formyl-methionyl-tRNAfMet, is then proposed to be recruited to the 30S ribosomal subunit to initiate protein synthesis. This leads to the incorporation of N-formyl-ethionine at the N-terminus of nascent polypeptide chains.

Production of Aberrant and Non-functional Proteins

The presence of ethionine in place of methionine can have several detrimental effects on the resulting proteins:

-

Altered Protein Folding and Stability: The replacement of the methyl group of methionine with the bulkier ethyl group of ethionine can disrupt the hydrophobic interactions critical for proper protein folding and stability.

-

Impaired Post-Translational Modification: The N-terminal formyl-ethionine may be inefficiently removed by peptide deformylase (PDF) and methionine aminopeptidase (MAP), leading to the accumulation of proteins with an unnatural N-terminus.

-

Loss of Function: The structural alterations can lead to the production of non-functional enzymes and structural proteins, disrupting essential cellular processes.

Cellular Toxicity and Growth Inhibition

The accumulation of misfolded and non-functional proteins would trigger a cellular stress response and ultimately lead to the inhibition of bacterial growth and cell death.

Proposed Signaling Pathways and Workflows

To visually represent the hypothesized mechanism and the experimental approaches to validate it, the following diagrams are provided in the DOT language.

References

- 1. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. alfachemic.com [alfachemic.com]

- 7. Selectivity and specificity of substrate binding in methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of N-Formyl-DL-ethionine

Abstract

N-Formyl-DL-ethionine is the N-formylated derivative of DL-ethionine, a racemic mixture containing equal parts of the L- and D-enantiomers. As an analog of the biologically crucial amino acid methionine, ethionine and its derivatives are of significant interest to researchers in biochemistry, toxicology, and drug development. The formylation of the amino group introduces a structural motif similar to N-Formyl-methionine (fMet), the initiator of protein synthesis in bacteria and a potent activator of the innate immune system. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their physicochemical properties, methods for synthesis and chiral resolution, and their potential biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these specific stereoisomers.

Introduction to this compound Stereoisomers

Ethionine is an antagonist of the essential amino acid methionine, differing by the substitution of a methyl group with an ethyl group on the sulfur atom.[1] When the amino group of DL-ethionine (a racemic mixture) is formylated, the resulting compound is this compound.

Chirality is a fundamental concept in the study of these molecules. The alpha-carbon of ethionine is a chiral center, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, known as enantiomers.[2]

-

N-Formyl-L-ethionine: The levorotatory ("left-handed") enantiomer. L-amino acids are the predominant form found in proteins synthesized by ribosomes.[3]

-

N-Formyl-D-ethionine: The dextrorotatory ("right-handed") enantiomer. While less common in ribosomal protein synthesis, D-amino acids play various roles in biological processes.[2][3]

The racemic this compound mixture contains both enantiomers in a 1:1 ratio.[2] Understanding the properties and activities of the individual L- and D-isomers is critical, as biological systems, particularly enzymes and receptors, often exhibit high stereospecificity.

Physicochemical Properties

Quantitative data for the individual, resolved enantiomers of N-Formyl-ethionine are not extensively documented in publicly available literature. However, data for the racemic mixture and related precursor/analog compounds provide a valuable comparative baseline.

| Property | This compound | L-Ethionine (Precursor) | N-Formyl-L-methionine (Analog) |

| Molecular Formula | C₇H₁₃NO₃S[4] | C₆H₁₃NO₂S[1] | C₆H₁₁NO₃S[5][6] |

| Molecular Weight | 191.25 g/mol [7] | 163.24 g/mol [1] | 177.22 g/mol [5][6] |

| Melting Point | 115.0 - 119.0 °C[4][7] | 272 - 274 °C (decomposes)[1] | 101 °C[5][6] |

| Appearance | White to almost white powder/crystal[4] | Crystals[1] | Solid[8] |

| Specific Optical Rotation | Not applicable (racemic) | +25.1° (c=1, 5N HCl)[1] | -10.93° (c=0.01g/ml, H₂O)[8] |

| Solubility | Water: Almost transparent[7] | - | DMSO: 125 mg/mL[8] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure N-Formyl-L-ethionine or N-Formyl-D-ethionine requires two distinct stages: the synthesis of the racemic mixture followed by the separation of the enantiomers (chiral resolution).

Synthesis of this compound

The formylation of the primary amine of DL-ethionine can be achieved through various acylation methods. A robust and effective method involves the pre-activation of formic acid followed by reaction with the amino acid.

Caption: General workflow for the synthesis of racemic this compound.

Experimental Protocol: N-Formylation of DL-Ethionine [9]

This protocol is adapted from a general method for the solid-phase formylation of peptides but is applicable to free amino acids in the liquid phase with appropriate modifications.

-

Preparation of Formylating Reagent:

-

In a flask, combine formic acid (e.g., 25 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 12.5 mmol) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Stir the mixture at 0 °C for 4 hours. This reaction forms a mixed anhydride which is a potent formylating agent.

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

The resulting filtrate contains the active formylating reagent.

-

-

Formylation Reaction:

-

Dissolve DL-ethionine (e.g., 10 mmol) in an appropriate solvent system, such as a mixture of DMF and a non-nucleophilic base like diisopropylethylamine (DIPEA) to ensure the amino group is deprotonated and nucleophilic.

-

Add the prepared formylating reagent solution to the DL-ethionine solution.

-

Allow the reaction to proceed, for instance, overnight at a cool temperature (e.g., 4 °C) to minimize side reactions and prevent decomposition of the formylating agent.

-

-

Work-up and Purification:

-

Monitor the reaction completion using a suitable technique (e.g., TLC, HPLC).

-

Upon completion, acidify the reaction mixture (e.g., with HCl) and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Chiral Resolution

Separating the L- and D-enantiomers from the racemic mixture is essential for studying their distinct biological activities. The most common classical method is via the formation of diastereomeric salts.[10]

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Resolution by Diastereomeric Salt Crystallization [10]

-

Salt Formation:

-

Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

In a separate container, dissolve an equimolar amount of a single enantiomer of a chiral resolving agent in the same solvent. For resolving a racemic acid, a chiral base like brucine, strychnine, or (R)-(+)-α-phenylethylamine is used.

-

Combine the two solutions. A salt will form between the acidic N-formyl-amino acid and the basic resolving agent, resulting in a mixture of two diastereomers (e.g., [N-Formyl-L-ethionate⁻][L-Brucine⁺] and [N-Formyl-D-ethionate⁻][L-Brucine⁺]).

-

-

Fractional Crystallization:

-

Slowly cool the combined solution. Diastereomers have different physical properties, including solubility. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

-

Collect the crystals by filtration. The purity of the diastereomer can be improved by repeated recrystallization.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt crystals in water.

-

Acidify the solution (e.g., with dilute HCl). This protonates the carboxylate of the N-formyl-ethionine and the chiral base, breaking the ionic bond of the salt.

-

The free N-formyl-ethionine enantiomer can then be separated from the salt of the resolving agent by extraction or precipitation. For example, the resolving agent might be extracted into an organic solvent, leaving the desired enantiomer in the aqueous phase.

-

The other enantiomer can be recovered from the mother liquor from step 2 by a similar acidification and extraction process.

-

Other modern techniques for chiral resolution include chiral column chromatography (HPLC) and enzymatic resolution , where an enzyme selectively acts on only one of the enantiomers.[10][11]

Biological Significance and Potential Applications

The structural similarity of N-Formyl-ethionine to N-Formyl-methionine (fMet) suggests it may interact with biological pathways that recognize fMet.

Interaction with the Innate Immune System

In bacteria, protein synthesis is initiated with N-Formyl-methionine.[12][13] When bacteria are destroyed, they release N-formylated peptides, which are recognized by Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes like neutrophils.[12] This binding event triggers a signaling cascade that leads to chemotaxis, directing immune cells to the site of infection.[12]

N-Formyl-ethionine, particularly in a peptide context, could potentially:

-

Act as an FPR agonist: Mimicking fMet-peptides and stimulating an immune response.

-

Act as an FPR antagonist: Binding to the receptor without activating it, thereby blocking the binding of natural fMet-peptides and dampening the immune response. This makes it a target of interest for developing anti-inflammatory drugs.

Caption: Potential antagonistic role of N-Formyl-ethionine in the FPR signaling pathway.

Role as a Methionine Analog

Ethionine itself acts as a methionine antagonist, interfering with protein synthesis and cellular ATP utilization.[1] Its bioactivation in the liver to S-adenosyl-L-ethionine can lead to aberrant ethylation of macromolecules.[1] The N-formylated version could potentially be a substrate for the same enzymatic machinery that processes fMet, such as peptide deformylases in bacteria, potentially inhibiting these enzymes and disrupting bacterial protein maturation.[12][14]

Conclusion

This compound is a racemic compound whose stereoisomers, N-Formyl-L-ethionine and N-Formyl-D-ethionine, are of considerable scientific interest. While physicochemical data on the pure enantiomers are sparse, established protocols for the synthesis of the racemic mixture and its subsequent chiral resolution provide a clear path for their preparation and study. The structural analogy to N-Formyl-methionine positions these molecules as valuable tools for investigating and potentially modulating critical biological pathways, including bacterial protein synthesis and innate immune signaling. Future research focused on elucidating the specific biological activities of the individual L- and D-enantiomers will be crucial for unlocking their full potential in basic research and therapeutic development.

References

- 1. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What Are L-, D-, and DL-Amino Acids? | Amino Acids Explained | Amino Acids | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfachemic.com [alfachemic.com]

- 5. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 4289-98-9 CAS MSDS (N-FORMYL-L-METHIONINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 13. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-formyl-ethionine | Benchchem [benchchem.com]

Ethionine: A Comprehensive Technical Guide to its Discovery, History, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethionine, the ethyl analog of the essential amino acid methionine, has served as a pivotal research tool for over half a century. Its discovery as a potent methionine antagonist has provided invaluable insights into fundamental cellular processes, including protein synthesis, methylation reactions, and ATP metabolism. By competitively inhibiting the actions of methionine, ethionine induces a range of well-characterized biochemical and pathological effects, making it an indispensable molecule for modeling various disease states in vitro and in vivo. This technical guide provides an in-depth exploration of the discovery and history of ethionine, its mechanisms of action, and its application as a research tool, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Discovery and Historical Perspective

The scientific journey of ethionine began in the mid-20th century, closely following the isolation and characterization of methionine in the 1920s. Recognizing the structural similarity between the two molecules—differing only by an ethyl group in place of a methyl group—researchers hypothesized that ethionine could act as an antimetabolite, interfering with the metabolic pathways of methionine.

Early investigations in the 1950s confirmed this hypothesis, demonstrating that ethionine could induce fatty liver in rats, an effect that could be reversed by the administration of methionine. These initial studies laid the groundwork for decades of research into the intricate roles of methionine in cellular health and disease. Ethionine's ability to mimic methionine allowed it to be mistakenly incorporated into biological pathways, leading to dysfunctional proteins and altered cellular signaling. This "deceptive" nature of ethionine is the very reason it became such a powerful tool for scientific inquiry.

Subsequent research elucidated the specific molecular mechanisms underlying ethionine's toxicity, including its conversion to S-adenosylethionine (SAE), which disrupts the crucial functions of S-adenosylmethionine (SAM), the universal methyl donor. This discovery opened up new avenues for studying the importance of methylation in a wide array of biological processes, from gene expression to protein function. The historical timeline of ethionine's use in research reflects a growing understanding of its complex interactions within the cell, evolving from a simple tool to induce liver damage to a sophisticated molecule for probing the nuances of cancer metabolism and epigenetics.

Mechanism of Action

The biological effects of ethionine stem from its role as a competitive antagonist of L-methionine. Its primary mechanisms of action are multifaceted and interconnected, leading to significant cellular dysfunction.

Antagonism of Methionine and Formation of S-Adenosylethionine (SAE)

Ethionine's structural resemblance to methionine allows it to be recognized by methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM). MAT catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine to form SAM. In the presence of ethionine, MAT erroneously produces S-adenosylethionine (SAE).[1]

SAE is a "faulty" analog of SAM. While SAM is the primary methyl group donor for a vast number of methylation reactions essential for the proper functioning of DNA, RNA, proteins, and lipids, SAE is a poor ethyl donor. The accumulation of SAE and the concomitant depletion of SAM disrupt these critical methylation pathways, leading to widespread cellular dysfunction.

Inhibition of Protein and RNA Synthesis

Ethionine significantly impairs both protein and RNA synthesis. It can be mistakenly charged to tRNA molecules in place of methionine and incorporated into polypeptide chains, resulting in the formation of non-functional or misfolded proteins. This leads to cellular stress and can trigger apoptotic pathways.

Furthermore, the depletion of SAM, a key molecule in the synthesis and modification of RNA, directly impacts RNA production and processing. Ethionine has been shown to inhibit the methylation of ribosomal RNA (rRNA) and transfer RNA (tRNA), which is crucial for their proper structure and function. This disruption of RNA metabolism further contributes to the shutdown of protein synthesis.

ATP Depletion and Energy Stress

The synthesis of SAE from ethionine and ATP is an energy-intensive process that consumes significant amounts of cellular ATP.[2] The trapping of the adenosine moiety in the stable SAE molecule effectively sequesters it from the cellular pool, leading to a rapid and severe depletion of ATP, particularly in the liver where ethionine is primarily metabolized.[2] This energy crisis impairs numerous ATP-dependent cellular processes, contributing to the overall toxicity of ethionine.

Quantitative Data on Ethionine's Biological Effects

The following tables summarize key quantitative data regarding the biological effects of ethionine from various in vivo and in vitro studies.

Table 1: In Vivo Toxicity and Lethality of Ethionine

| Parameter | Animal Model | Dose | Observation |

| Acute 7-day LD50 | Swiss mice | 185 mg/kg (D-ethionine, i.p.) | L-ethionine was not lethal at 2500 mg/kg.[3] |

| Acute Radiation Toxicity | CBA/CaJ mice | 3 Gy TBI | 35% mortality in mice fed a methionine-supplemented diet.[4] |

| Acute Radiation Toxicity | CBA/CaJ mice | 5.5 Gy TBI | 100% mortality in mice fed a methionine-supplemented diet.[4] |

Table 2: Effects of Ethionine on Cellular Processes

| Cellular Process | Model System | Ethionine Concentration/Dose | Quantitative Effect |

| Nuclear Protein Methylation | Regenerating rat liver | 0.5 mg/g body weight | Inhibition of lysine methylation: ε-N-mono (46%), di (52%), and trimethyllysine (68%). Inhibition of NG,NG-dimethylarginine formation (85%).[5] |

| Histone Methylation | Mouse preimplantation embryos | Not specified | Lower trimethylation of histone H3 lysine 9.[6] |

| ATP Levels | Anesthetized Sprague-Dawley rat liver | 1 mg/g body weight (gastric gavage) | Approximately 30% decrease 3 to 4 hours after administration.[2] |

| Protein Synthesis | Rat hepatocyte suspensions | 10-30 mM | Reduced protein synthesis.[7] |

| Glutathione (GSH) Levels | Rat hepatocyte suspensions | 20 and 30 mM | Depletion after 1 hour.[7] |

| Urea Synthesis | Rat hepatocyte suspensions | 10-30 mM | Increased from 1 to 3 hours.[7] |

| Urea Synthesis | Cultured rat hepatocytes | 18-30 mM | Reduced after 20 hours.[7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing ethionine are provided below.

Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model for Chronic Liver Injury in Mice

This model is widely used to induce chronic liver injury, fibrosis, and hepatocellular carcinoma.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Choline-deficient, L-amino acid-defined (CDAA) diet provided ad libitum.

-

Ethionine Administration: 0.1% (w/v) DL-ethionine added to the drinking water.

-

Duration: 4 to 12 weeks, depending on the desired severity of liver injury.

-

Endpoint Analysis:

-

Serum Analysis: Collection of blood via cardiac puncture for measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage.

-

Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.

-

Quantitative Fibrosis Scoring: Histological slides are scored for fibrosis using a semi-quantitative scoring system (e.g., Ishak or METAVIR).[8][9][10]

-

Induction of Acute Ethionine Toxicity in Rats

This protocol is used to study the acute metabolic effects of ethionine.

-

Animals: Female Sprague-Dawley rats, 150-200g.

-

Ethionine Administration: A single intraperitoneal (i.p.) injection of DL-ethionine (500 mg/kg body weight) dissolved in saline.

-

Time Course: Animals are sacrificed at various time points (e.g., 1, 3, 6, 12, 24 hours) post-injection.

-

Endpoint Analysis:

-

Liver ATP Measurement: Liver tissue is rapidly freeze-clamped in liquid nitrogen. ATP levels are determined using a luciferase-based assay kit.

-

SAM and SAE Measurement: Liver tissue is homogenized in perchloric acid. SAM and SAE levels are quantified by high-performance liquid chromatography (HPLC).

-

Protein Synthesis Assay: 1 hour prior to sacrifice, animals are injected with a radiolabeled amino acid (e.g., [3H]-leucine). The incorporation of radioactivity into liver proteins is measured by scintillation counting of the trichloroacetic acid (TCA)-precipitable fraction.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to ethionine's mechanism of action and experimental use.

Diagram 1: Ethionine's Interference with the Methionine Cycle

Caption: Ethionine competitively inhibits methionine adenosyltransferase (MAT), leading to the formation of S-adenosylethionine (SAE) and depletion of S-adenosylmethionine (SAM), thereby inhibiting essential methylation reactions.

Diagram 2: Experimental Workflow for the CDE Diet Model

Caption: Workflow for inducing and analyzing chronic liver injury in mice using the choline-deficient, ethionine-supplemented (CDE) diet model.

Diagram 3: Logical Relationship of Ethionine's Cellular Effects

Caption: Logical flow diagram illustrating the interconnected cellular consequences of ethionine administration, leading to widespread cellular dysfunction.

Conclusion

Ethionine's journey from a simple structural analog of methionine to a sophisticated tool in molecular biology underscores the power of chemical probes in unraveling complex biological systems. Its ability to competitively inhibit methionine-dependent pathways has provided researchers with a unique window into the critical roles of protein synthesis, methylation, and energy metabolism in cellular homeostasis and disease. The quantitative data and detailed experimental protocols presented in this guide highlight the precision with which ethionine can be used to model and investigate pathological conditions such as liver injury and cancer. The continued application of ethionine in research, guided by a deep understanding of its mechanisms of action, promises to yield further critical insights for the development of novel therapeutic strategies.

References

- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Ethionine inhibits in vivo methylation of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine-dependent histone methylation at developmentally important gene loci in mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An appraisal of the histopathological assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of liver fibrosis: “Something old, something new…” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-cmh.org [e-cmh.org]

An In-Depth Technical Guide to N-Formyl-DL-ethionine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on its amino terminus. While specific research on this compound is limited, its structural similarity to N-formylmethionine (fMet), a potent initiator of bacterial and mitochondrial protein synthesis and a key activator of the innate immune system, suggests significant, yet underexplored, biological activities. This technical guide provides a comprehensive overview of the known basic properties of this compound, extrapolated methodologies for its synthesis and analysis based on related compounds, and a discussion of its potential biological roles, particularly in the context of the formyl peptide receptor (FPR) family. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic and pathophysiological implications of this unique molecule.

Core Properties and Characteristics

This compound is a white to almost white crystalline powder. As a derivative of the synthetic amino acid DL-ethionine, it possesses an ethyl group in place of the methyl group found in methionine. This substitution is expected to influence its biological activity and metabolic fate.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information from chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃S | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Melting Point | 115.0 - 119.0 °C | [1] |

| Purity (by HPLC) | >98.0% | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

Spectral Data

-

¹H NMR: Signals corresponding to the formyl proton, the alpha-proton of the amino acid, the ethyl group protons (a quartet and a triplet), and the methylene protons of the thioether side chain.

-

¹³C NMR: Resonances for the formyl carbon, the carboxyl carbon, the alpha-carbon, and the carbons of the ethyl and thioether side chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (191.25 m/z), along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Absorption bands indicative of N-H stretching, C=O stretching (amide and carboxylic acid), and C-H stretching.

Experimental Protocols

Detailed experimental protocols specifically for this compound have not been published. However, established methods for the N-formylation of amino acids and the analysis of related compounds can be readily adapted.

Synthesis of this compound

A common method for the N-formylation of amino acids involves the use of a formylating agent. A plausible synthesis workflow is outlined below.

References

N-Formyl-DL-ethionine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-DL-ethionine is a synthetic amino acid analog that holds significant, yet largely unexplored, potential as a research tool in biochemistry, cell biology, and pharmacology. As the N-formylated version of ethionine, the ethyl analog of methionine, it is uniquely positioned to probe and modulate biological processes that are dependent on N-formyl-methionine (fMet). These processes are central to bacterial and mitochondrial protein synthesis, innate immunity, and emerging areas of cancer biology. This technical guide provides a comprehensive overview of the theoretical framework for the research applications of this compound, proposes detailed experimental protocols for its investigation, and visualizes key pathways and workflows. While direct experimental data on this compound is scarce, this document synthesizes knowledge from studies on N-formyl-methionine and ethionine to build a robust case for its utility as a competitive inhibitor, a metabolic probe, and a potential modulator of cellular signaling.

Introduction: The Rationale for this compound in Research

N-formyl-methionine (fMet) is a modified amino acid critical for the initiation of protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1] The formylation of the amino group of methionine on the initiator tRNA (tRNAfMet) is catalyzed by methionyl-tRNA formyltransferase.[1] This N-terminal fMet can also act as a potent signaling molecule in the innate immune system, recognized by formyl peptide receptors (FPRs) on leukocytes, triggering inflammatory responses.[2][3] Furthermore, recent studies have highlighted the presence and functional implications of N-formylated proteins in the eukaryotic cytosol, linking them to stress responses and protein degradation pathways.[4]

Ethionine, the ethyl analog of methionine, is a well-known antagonist of methionine metabolism. It can be activated to S-adenosylethionine, thereby inhibiting transmethylation reactions, and can also be incorporated into proteins in place of methionine, leading to dysfunctional proteins.

This compound combines the structural features of both fMet and ethionine. This unique structure suggests several potential research applications, primarily centered around its ability to act as a competitive inhibitor or a metabolic probe in fMet-dependent pathways. The presence of the ethyl group in place of the methyl group is expected to introduce steric hindrance in enzyme active sites, potentially leading to potent and specific inhibition.[5]

Physicochemical Properties and Comparison

To understand the potential biological activity of this compound, it is useful to compare its properties with its parent molecules.

| Property | Methionine (Met) | Ethionine (Eth) | N-Formyl-methionine (fMet) | This compound (Predicted) |

| Side-chain structure | -SCH₃ | -SCH₂CH₃ | -SCH₃ | -SCH₂CH₃ |

| Molecular Weight | 149.21 g/mol | 163.24 g/mol | 177.22 g/mol | 191.25 g/mol |

| Hydrophobicity (LogP) | -1.23 | -0.89 | Lower than Met | Higher than fMet |

| Key Feature | Proteinogenic AA | Methionine antagonist | Protein synthesis initiator, PAMP/DAMP | Potential fMet antagonist |

Data sourced from various chemical databases and extrapolated for this compound.[5]

Potential Research Applications

Based on the known roles of N-formyl-methionine and ethionine, the following research applications for this compound are proposed:

Probing the Initiation of Protein Synthesis

This compound could serve as a valuable tool to investigate the specificity and kinetics of the translational machinery in bacteria and mitochondria.

-

Competitive Inhibition of Methionyl-tRNA Formyltransferase (MTF): The primary enzyme responsible for formylating methionyl-tRNAfMet could be a target for this compound. By competing with the natural substrate, 10-formyltetrahydrofolate, or by being a poor substrate itself, it could inhibit the formation of fMet-tRNAfMet.[6]

-

Incorporation into Nascent Polypeptide Chains: If this compound can be loaded onto tRNAfMet and formylated, its incorporation into the N-terminus of proteins could be studied. The bulkier ethyl group might affect the subsequent removal of the formyl group by peptide deformylase (PDF) and the excision of the N-terminal residue by methionine aminopeptidase (MAP).[1]

-

Development of Novel Antimicrobials: Given that cytosolic protein synthesis in eukaryotes does not typically initiate with fMet, the bacterial initiation pathway is an attractive target for antibiotics.[1] this compound could be a lead compound for developing inhibitors of bacterial protein synthesis.

Figure 1: Bacterial protein synthesis initiation pathway and potential points of intervention for this compound.

Modulation of the Innate Immune Response

N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by formyl peptide receptors (FPRs) on immune cells, particularly neutrophils.[2][3]

-

Agonist/Antagonist at Formyl Peptide Receptors: this compound could be tested for its ability to bind to and activate or inhibit FPRs. The ethyl group might alter the binding affinity and downstream signaling compared to fMet-containing peptides. This could be valuable for dissecting the structure-activity relationships of FPR ligands.

-

Tool for Studying Inflammatory Diseases: Dysregulation of FPR signaling is implicated in various inflammatory diseases.[3] this compound could be used as a probe to study the role of FPRs in these conditions and as a potential therapeutic agent to modulate FPR-mediated inflammation.

Figure 2: Formyl peptide receptor (FPR1) signaling pathway and potential modulation by this compound-containing peptides.

Investigation of Eukaryotic N-Terminal Formylation and Degradation

The recent discovery of cytosolic N-terminal formylation in eukaryotes opens new avenues for research.[4]

-

Probing the Eukaryotic fMet/N-end Rule Pathway: this compound, if incorporated into proteins, could be used to study the recognition and degradation of N-formylated proteins by the eukaryotic proteasome system. The altered N-terminal residue might affect recognition by the Psh1 E3 ubiquitin ligase (in yeast) or its human orthologs.[4]

-

Investigating the Role in Cancer Biology: Elevated levels of N-formylated proteins have been observed in some cancer cells.[7][8] this compound could be used to investigate the reliance of cancer cells on methionine and N-formylation for proliferation and survival.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for investigating the potential research applications of this compound.

In Vitro Bacterial Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits bacterial protein synthesis.

Materials:

-

S30 extract from E. coli

-

[³⁵S]-Methionine

-

Complete amino acid mixture (minus methionine)

-

ATP, GTP, creatine phosphate, creatine kinase

-

tRNA mixture

-

Template DNA (e.g., plasmid with a reporter gene like luciferase)

-

This compound

-

Trichloroacetic acid (TCA)

-